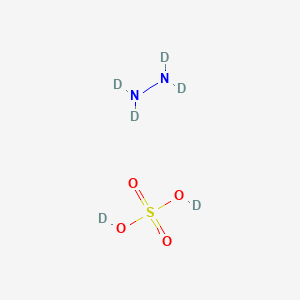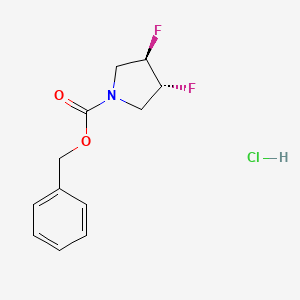
Tridecanoic-D25 acid
概要
説明
Tridecanoic-D25 acid, also known as N-Tridecanoic acid, is a 13-carbon medium-chain saturated fatty acid . It is an aliphatic monoacid . It is a labelled analogue of Tridecanoic acid . It can serve as an antipersister and antibiofilm agent that may be applied to research bacterial infections . Tridecanoic acid inhibits Escherichia coli persistence and biofilm formation .
Synthesis Analysis
This compound is synthesized and purified with the help of column and multidimensional liquid chromatography (MDLC), and characterized by Thin-layer chromatography (TLC), Electrospray Ionisation Mass Spectrometry (ESI–MS), Ultraviolet–Visible (UV–Vis), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic studies . The formula for this compound is CD3(CD2)11COOH .Molecular Structure Analysis
The molecular formula of this compound is C13HD25O2 . The molecular weight is 239.50 . The structure of this compound can be represented as a SMILES string as CCCCCCCCCCCCC(O)=O .Physical And Chemical Properties Analysis
The molecular weight of this compound is 239.50 . The form is individual and the concentration is neat . The storage temperature is -20°C .科学的研究の応用
Anaerobic Biodegradation of Hydrocarbons
Tridecanoic acid, specifically its deuterated forms such as d25-tridecanoic acid, has been identified as a metabolite in the anaerobic biodegradation of n-hexadecane by a nitrate-reducing consortium. This process is significant for understanding the natural attenuation of hydrocarbon pollutants in contaminated environments. The formation of d25-tridecanoic acid suggests a pathway involving carbon addition and subsequent transformations such as β-oxidation, which are crucial for the microbial breakdown of long-chain hydrocarbons in anaerobic conditions (Callaghan et al., 2008).
Synthesis for Biochemical Probes
Tridecanoic acid and its derivatives, including deuterated forms, are synthesized for use as biochemical probes in studying enzyme activities, such as desaturases. These compounds are essential for elucidating the mechanisms of enzyme-catalyzed reactions in lipid metabolism, providing insights into fundamental biological processes and potential therapeutic targets (Abad et al., 2000).
Investigating Microbial Metabolism in Arctic Environments
Deuterated tridecanoic acids have been used to study the bacterial metabolism of sea ice biomarker proxies like IP25 in Arctic sediments. Understanding these metabolic pathways is crucial for interpreting paleoclimatic data from sediment records, offering insights into past sea ice conditions and microbial activity in polar regions (Rontani et al., 2018).
Antimicrobial Applications
Tridecanoic acid isolated from Bacillus species has shown promising antimicrobial properties. Its application in conjunction with silver nanoparticles has demonstrated enhanced efficacy against various pathogens, suggesting potential use in disease control and antimicrobial therapies (Chowdhury et al., 2021).
Chemical Kinetics and Phase Transition Studies
Research on tridecanoic acid has also extended to studying its phase transitions and chemical kinetics, providing valuable data for materials science and engineering applications. Understanding the behavior of such fatty acids at different temperatures and conditions can inform the design of phase change materials and other functional compounds (Marikhin et al., 2017).
作用機序
Target of Action
Tridecanoic-D25 acid, a 13-carbon medium-chain saturated fatty acid, primarily targets Phospholipase A2 . Phospholipase A2 is an enzyme that catalyzes the hydrolysis of the sn-2 position of phospholipids, releasing free fatty acids and lysophospholipids . This enzyme plays a crucial role in the phospholipid metabolism in biomembranes, including eicosanoid biosynthesis .
Mode of Action
This compound interacts with its primary target, Phospholipase A2, by inhibiting its activity . This inhibition disrupts the normal metabolic processes of phospholipids in biomembranes . As a result, the production of eicosanoids, which are signaling molecules mediating inflammation and immunity, is affected .
Biochemical Pathways
The inhibition of Phospholipase A2 by this compound affects the eicosanoid biosynthesis pathway . Eicosanoids are bioactive lipids that play crucial roles in various physiological processes, including inflammation, immunity, and platelet aggregation . Therefore, the action of this compound can have significant downstream effects on these processes.
Pharmacokinetics
As a fatty acid, it is expected to be absorbed in the intestine, distributed in the body bound to albumin, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The primary result of this compound’s action is the inhibition of Escherichia coli persistence and biofilm formation . Biofilms are communities of bacteria that are embedded in a self-produced matrix of extracellular polymeric substances. They are highly resistant to antibiotics and immune responses . Therefore, this compound’s ability to inhibit biofilm formation can have significant implications for the treatment of bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Moreover, the presence of other substances, such as proteins or ions, can also influence the compound’s action .
Safety and Hazards
Tridecanoic-D25 acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Tridecanoic-D25 acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with phospholipase A2, an enzyme that hydrolyzes the sn-2 position of phospholipids, releasing fatty acids and lysophospholipids. This compound can serve as a substrate for this enzyme, allowing researchers to study the enzyme’s activity and specificity. Additionally, this compound can interact with other lipid-metabolizing enzymes, providing insights into lipid metabolism and its regulation .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as protein kinases, which play crucial roles in cell growth, differentiation, and apoptosis. Additionally, it can influence the expression of genes involved in lipid metabolism, inflammation, and other cellular processes. The impact of this compound on cellular metabolism includes alterations in fatty acid oxidation and energy production, highlighting its role in cellular energy homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to specific proteins and enzymes, modulating their activity. For example, this compound can inhibit or activate enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. These interactions can lead to changes in the levels of key metabolites and alterations in metabolic flux. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and energy production. These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions and metabolic pathways. At higher doses, this compound can exhibit significant biological activity, including alterations in lipid metabolism, inflammation, and energy production. Toxic or adverse effects may also be observed at high doses, such as liver toxicity or disruptions in normal cellular functions. These dosage-dependent effects are important for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It can be incorporated into triglycerides, phospholipids, and other lipid molecules, influencing their synthesis and degradation. Enzymes such as acetyl-CoA carboxylase, fatty acid synthase, and lipases play crucial roles in these pathways. This compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis. These interactions provide valuable insights into the regulation of lipid metabolism and its impact on cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, this compound can bind to specific proteins or be incorporated into lipid molecules, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue-specific transporters, and binding proteins. Understanding these transport and distribution mechanisms is essential for studying the compound’s biological effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, mitochondria, or lipid droplets, where it can participate in lipid metabolism and other cellular processes. These localization patterns are crucial for understanding the compound’s role in cellular functions and its potential impact on cellular homeostasis .
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosadeuteriotridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOJFHSIKHZHA-VVZIYBSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



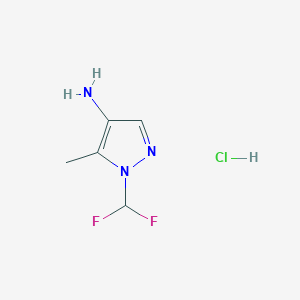
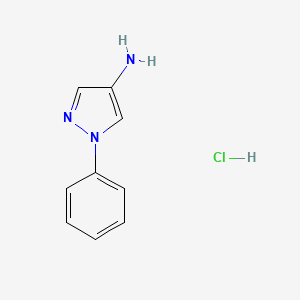



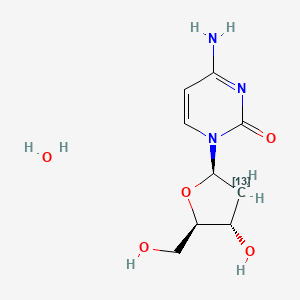

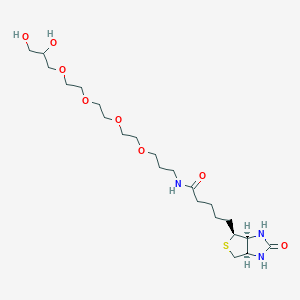



![Ethyl 2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1433892.png)
